molecular formula C12H17BO4S B1394851 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate CAS No. 1040281-86-4

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate

Cat. No. B1394851
M. Wt: 268.14 g/mol
InChI Key: ZJFOCNXPSJTTFP-UHFFFAOYSA-N
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Description

“Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate” is a chemical compound . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as X-ray crystallography . The structures are often solved by direct methods and refined by the full-matrix least-squares procedure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 383.9±27.0 °C and a density of 1.12 . It is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Crystal Structure Analysis

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate and related compounds have been extensively studied for their synthesis and structural characteristics. A study by Huang et al. (2021) demonstrated the synthesis of boric acid ester intermediates with benzene rings and confirmed their structures through various spectroscopic methods and X-ray diffraction. These compounds were analyzed for their molecular structures using density functional theory (DFT), which showed consistency with crystal structures obtained from X-ray diffraction. The research also explored the molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties of the compounds (Huang et al., 2021).

Vibrational Properties and DFT Studies

Further investigation into the vibrational properties and molecular structure was conducted by Wu et al. (2021). They synthesized compounds involving the dioxaborolan-2-yl group and characterized them through spectroscopy and X-ray diffraction. DFT calculations were used for comparative analysis of spectroscopic data, geometrical parameters, and other properties. This study provided insights into the vibrational absorption bands and electronic structure of these compounds (Wu et al., 2021).

Applications in Polymer and Material Science

The applications of these compounds extend to polymer and material science. For instance, a study by Takagi and Yamakawa (2013) explored syntheses of arenes using Pd-catalyzed borylation, highlighting the potential of these compounds in developing new materials. This methodology showed effectiveness, especially in borylation of arylbromides with sulfonyl groups (Takagi & Yamakawa, 2013).

Fluorescence and Light-Related Properties

The fluorescence properties and light-related applications of these compounds have also been researched. Naka et al. (2013) synthesized an H-shaped molecule containing bithiophene units and investigated its absorption and fluorescence properties. The study contributed to understanding the electronic structure and potential applications in fluorescence-based technologies (Naka et al., 2013).

Safety And Hazards

This compound is classified under GHS07 and has hazard statements H335-H315-H319 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)9-6-8(7-18-9)10(14)15-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFOCNXPSJTTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694659
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate

CAS RN

1040281-86-4
Record name 3-Thiophenecarboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040281-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate
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Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate
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Citations

For This Compound
3
Citations
GA Chotana, VA Kallepalli, RE Maleczka Jr… - Tetrahedron, 2008 - Elsevier
Iridium-catalyzed borylation has been applied to various substituted thiophenes to synthesize poly-functionalized thiophenes in good to excellent yields. Apart from common …
Number of citations: 85 www.sciencedirect.com
H Takada, A Kaieda, M Tawada, T Nagino… - Journal of Medicinal …, 2019 - ACS Publications
Dysferlinopathies, which are muscular diseases caused by mutations in the dysferlin gene, remain serious medical problems due to the lack of therapeutic agents. Herein, we report the …
Number of citations: 7 pubs.acs.org
L Maier, P Khirsariya, O Hylse, SK Adla… - The Journal of …, 2017 - ACS Publications
Carbocyclic C-nucleosides are quite rare. Our route enables flexible preparation of three classes of these nucleoside analogs from common precursors–properly substituted …
Number of citations: 19 pubs.acs.org

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